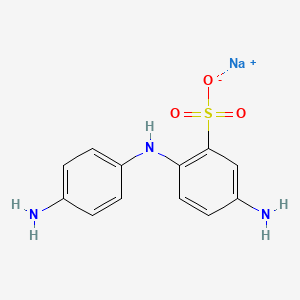

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate

Description

Properties

CAS No. |

85135-98-4 |

|---|---|

Molecular Formula |

C12H12N3NaO3S |

Molecular Weight |

301.30 g/mol |

IUPAC Name |

sodium;5-amino-2-(4-aminoanilino)benzenesulfonate |

InChI |

InChI=1S/C12H13N3O3S.Na/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18;/h1-7,15H,13-14H2,(H,16,17,18);/q;+1/p-1 |

InChI Key |

BAOTVSQSLNDVSF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation and Neutralization of Aniline Derivatives

A key step is the sulfonation of aniline or substituted anilines to form sulfonic acid derivatives, which are then neutralized to their sodium salts.

- Process:

- Aniline is sulfonated by treatment with concentrated sulfuric acid under controlled heating (up to 160–260°C) and vacuum conditions to promote transposition reactions.

- The reaction mixture is cooled, diluted with water, and neutralized with sodium carbonate to pH 7.0–7.5 to yield the monosodium salt of the sulfonated aniline derivative.

- Activated carbon treatment and filtration are used to purify the product before crystallization.

| Step | Conditions | Description |

|---|---|---|

| Sulfonation | 160–260°C, vacuum 0.053 MPa | Aniline reacts with sulfuric acid to form sulfonic acid derivative |

| Neutralization | 70–80°C, pH 7.0–7.5 | Sodium carbonate added to form sodium salt |

| Purification | Activated carbon, filtration | Removal of impurities |

| Crystallization | Cooling to 30°C over 8 hours | Isolation of solid product |

Condensation and Nitration of Aromatic Precursors

For the formation of the anilino linkage and introduction of amino groups, a multi-step process involving condensation and nitration is employed:

- Condensation:

- p-Nitrobenzoic acid is converted to its acid chloride using a halogenating agent in an inert aliphatic solvent.

- The acid chloride is condensed with aniline to form N-(4'-nitrobenzoyl)-aniline without isolating intermediates.

- Dinitration:

- The N-(4'-nitrobenzoyl)-aniline is nitrated at 0–25°C in concentrated sulfuric and nitric acid to yield N-(4'-nitrobenzoyl)-2,4-dinitroaniline.

- Reduction and Cyclization:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Acid chloride formation | Halogenating agent, inert solvent | Room temperature | p-Nitrobenzoic acid → acid chloride |

| Condensation | Aniline | Stoichiometric, inert solvent | N-(4'-nitrobenzoyl)-aniline |

| Dinitration | H2SO4, HNO3 | 0–25°C | N-(4'-nitrobenzoyl)-2,4-dinitroaniline |

| Reduction | Na or NH4 hydrosulfide | Mild conditions | Triamine intermediate |

| Dehydrocyclization | Heating | Formation of benzimidazole derivative |

Direct Amination and Sulfonation Routes

Alternative methods involve direct amination of sulfonated aromatic compounds or coupling of amino-substituted anilines with sulfonated precursors under controlled conditions to form the desired sodium salt.

- These methods emphasize minimizing isolation of intermediates to improve efficiency and yield.

- Use of reducing agents such as iron/HCl, tin chloride, or sodium hydrosulfite is common for converting nitro groups to amino groups.

Research Findings and Optimization

- Yield and Purity: The integrated one-pot processes combining acid chloride formation, condensation, nitration, and reduction steps have demonstrated improved yields and reduced impurities compared to stepwise isolation methods.

- Temperature Control: Maintaining low temperatures during nitration (0–25°C) is critical to avoid over-nitration and decomposition.

- Solvent Selection: Use of inert aliphatic solvents during acid chloride formation and condensation enhances reaction control and product isolation.

- Reduction Agents: Sodium hydrosulfide and ammonium hydrosulfide provide effective reduction of nitro groups with minimal side reactions.

- Crystallization: Controlled cooling rates during crystallization improve product purity and particle size distribution.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonation & Neutralization | Sulfonation of aniline, neutralization with Na2CO3 | H2SO4, vacuum, 160–260°C | Simple, scalable | Requires high temperature control |

| Condensation & Nitration | Acid chloride formation, condensation with aniline, nitration | Halogenating agent, H2SO4, HNO3, 0–25°C | High yield, fewer isolations | Multi-step, sensitive to conditions |

| Reduction & Cyclization | Reduction of dinitro compound, dehydrocyclization | Na/NH4 hydrosulfide, heating | Efficient conversion to amino derivatives | Requires careful handling of reducing agents |

| Direct Amination & Coupling | Amination of sulfonated precursors, coupling | Various reducing agents, controlled pH | Streamlined process | May need optimization for purity |

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzenesulfonates.

Scientific Research Applications

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme interactions and protein labeling.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate involves its interaction with specific molecular targets. The amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate and Related Compounds

Key Research Findings

Reactivity and Synthesis: The nitro-substituted analog (Sodium 2-(4-aminoanilino)-5-nitrobenzenesulphonate) is a precursor in azo dye synthesis, where the nitro group facilitates reduction to amino groups for further coupling reactions. In contrast, the target compound’s amino groups may limit its utility in azo dye production but enhance its suitability as a chelating agent or corrosion inhibitor.

Toxicity and Safety: Azo derivatives like Acid Orange 3 and Acid Orange 24 are classified as toxic under transport regulations due to nitro and azo functionalities, which can degrade into carcinogenic aromatic amines.

Solubility and Analytical Methods :

- Sulfonated aromatic amines exhibit high water solubility, as seen in the target compound and Acid Orange 3. Analytical methods for related sulfonic acids, such as reversed-phase HPLC with ammonium acetate eluents (), can be adapted for purity assessment.

Applications: Azo-based sulfonates dominate in hair dyes and textiles (e.g., Acid Orange 3), whereas amino-substituted variants like the target compound may find niche roles in pharmaceuticals or agrochemicals due to reduced photodegradation risks.

Biological Activity

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate, also known as 5-amino-2-(4-aminophenylamino)benzenesulfonic acid, is a sulfonated aromatic compound with diverse applications in biological and chemical research. Its structure includes amino groups that contribute to its reactivity and biological interactions. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula: C12H13N3O3S

- Molecular Weight: 279.32 g/mol

- CAS Number: 515-74-2

- Density: 1.512 g/cm³

- Melting Point: 288ºC

This compound exhibits its biological activity primarily through its role in the synthesis of dyes, particularly unsymmetrical bis-azo dyes. These compounds are known for their applications in various fields including textiles and pharmaceuticals. The amino groups facilitate interactions with biological molecules, enhancing its potential therapeutic effects.

Biological Activity

Research indicates that this compound has several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : It acts as a biochemical index of inflammation-associated acute-phase response, indicating its relevance in inflammatory conditions .

- Cell Proliferation : The compound has been evaluated for its effects on cell proliferation in various cancer cell lines, demonstrating potential cytotoxicity against specific types of cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Mills et al. (1998) investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria. This suggests its potential application in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Response

Guo et al. (2012) explored the anti-inflammatory properties of this compound in equine models. The findings revealed that this compound could serve as a marker for inflammation and may be useful in therapeutic settings for managing inflammatory diseases.

Q & A

Q. What are the recommended methodologies for synthesizing Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate, and how can researchers optimize yield and purity?

Synthesis typically involves diazotization and coupling reactions. For example, diazotized 5-amino-2-(phenylamino)benzenesulfonic acid can be coupled with aromatic amines or phenolic compounds under controlled pH and temperature . Optimization includes:

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm aromatic proton environments and substituent positions .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., sulfonate group interactions) .

- UV-Vis Spectroscopy : Identify for azo-group transitions (~400–500 nm) to assess electronic conjugation .

Q. How does solubility in polar solvents impact experimental design for this compound?

The sodium sulfonate group enhances water solubility (up to 116 g/L at 30°C for analogous azo dyes), enabling aqueous-phase reactions . For organic solvents (e.g., DMSO, methanol), solubility is limited (~1–5 mg/mL), requiring sonication or heating . Pre-saturate solvents to avoid precipitation during kinetic studies.

Advanced Research Questions

Q. What mechanisms underlie the pH-dependent stability of the azo linkage in this compound, and how can degradation pathways be mitigated?

The azo bond (–N=N–) undergoes reductive cleavage in acidic/basic conditions or under UV light. Mechanisms include:

- Acidic Hydrolysis : Protonation of the azo nitrogen leads to bond rupture.

- Photodegradation : UV exposure generates reactive oxygen species (ROS) that attack the chromophore.

Mitigation Strategies : - Use antioxidants (e.g., ascorbic acid) to scavenge ROS .

- Conduct reactions in neutral buffers and shield from light .

Q. How do substituent effects (e.g., amino groups) influence electronic properties and reactivity in cross-coupling reactions?

The electron-donating amino groups (–NH) increase electron density on the benzene ring, enhancing electrophilic substitution reactivity. Computational studies (DFT) show:

Q. What contradictions exist in reported cytotoxicity data, and how can experimental variables be standardized?

Discrepancies arise from:

- Cell Line Variability : HepG2 cells show higher sensitivity (IC ~10 µM) than fibroblasts (IC >100 µM) due to metabolic activation .

- Impurity Effects : Trace nitro derivatives (from incomplete reduction) may skew toxicity assays.

Standardization : - Use HPLC (C18 columns, 0.1% TFA mobile phase) to verify purity >99% .

- Include positive controls (e.g., cisplatin) and normalize to cell viability assays (MTT/WST-1) .

Q. How can computational modeling (e.g., MD simulations) predict interactions between this compound and biological targets?

- Docking Studies : Target enzymes (e.g., tyrosinase) using AutoDock Vina. The sulfonate group forms salt bridges with Arg residues .

- MD Simulations : Simulate solvation dynamics in water (AMBER force field) to assess hydration shells and diffusion coefficients .

Methodological Notes for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.